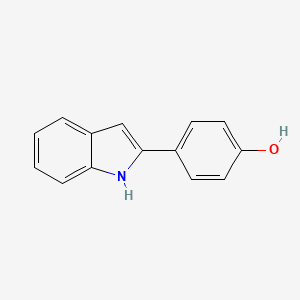

4-(1H-indol-2-yl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(1H-indol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWAJIFVKAXHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461235 | |

| Record name | 2-(4-Hydroxyphenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40643-14-9 | |

| Record name | 2-(4-Hydroxyphenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1h Indol 2 Yl Phenol and Analogues

Direct Synthesis Strategies for the 4-(1H-indol-2-yl)phenol Core

The direct construction of the this compound nucleus can be achieved through several powerful synthetic methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Modernized Fischer Indole (B1671886) Synthesis Variants

The Fischer indole synthesis, a cornerstone in indole chemistry since 1883, remains a highly relevant and adaptable method for the preparation of 2-arylindoles. organic-chemistry.org Modern iterations of this classic reaction have introduced milder conditions and broader functional group tolerance, making it a viable route for synthesizing hydroxylated indole derivatives. The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with ammonia (B1221849) elimination. organic-chemistry.org

For the synthesis of this compound, the classical approach would involve the reaction of phenylhydrazine with a 4-hydroxyacetophenone derivative. Research has demonstrated the successful synthesis of related compounds such as 2-(2-hydroxyphenyl)-indole and 2-(p-hydroxyl-phenyl)-indole using this method, suggesting its applicability. acs.org

Modern advancements have incorporated the use of various catalysts to improve yields and reaction conditions. Lewis acids such as zinc chloride (ZnCl₂) and Brønsted acids like p-toluenesulfonic acid (p-TSA) are commonly employed. organic-chemistry.org Microwave-assisted Fischer indole synthesis has emerged as a powerful technique, significantly reducing reaction times and often improving yields. researchgate.net For instance, the synthesis of various indole derivatives has been achieved with high efficiency under microwave irradiation in the presence of a p-TSA catalyst. researchgate.net

A notable modern variant is the Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. organic-chemistry.org This approach expands the scope of the Fischer indole synthesis by allowing for the in-situ formation of the necessary arylhydrazone intermediate.

| Modernization Strategy | Key Features | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Reaction of phenylhydrazine and 4-hydroxyacetophenone under microwave irradiation with a suitable acid catalyst. |

| Lewis/Brønsted Acid Catalysis | Use of catalysts like ZnCl₂, p-TSA to promote the reaction under milder conditions than traditional strong acids. | Catalytic cyclization of the hydrazone derived from 4-hydroxyacetophenone. |

| Buchwald Modification | Palladium-catalyzed formation of the arylhydrazone intermediate from an aryl bromide and a hydrazone. | Coupling of a protected 4-bromophenol (B116583) with a suitable hydrazone followed by acid-catalyzed cyclization. |

Palladium-Catalyzed Cross-Coupling Approaches (Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been extensively applied to the formation of 2-arylindoles. These methods offer excellent functional group tolerance and regioselectivity.

The Heck reaction , involving the coupling of a vinyl or aryl halide with an alkene, can be adapted for indole synthesis. Intramolecular Heck reactions of appropriately substituted anilines are a common strategy. nih.govrsc.org For the synthesis of this compound, a potential route could involve the intramolecular cyclization of a 2-alkenylaniline derivative where the double bond is part of a precursor to the phenolic ring. A domino Heck reaction and dealkylation process has also been described for the preparation of 2-substituted indoles. researchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is particularly useful for synthesizing 2-arylindoles. One approach involves the coupling of a 3-bromoindole with a hindered boronic acid, which has been shown to produce 2-arylindoles in moderate to high yields. researchgate.netresearchgate.net A plausible route to this compound would be the Suzuki-Miyaura coupling of a protected 3-bromoindole with 4-hydroxyphenylboronic acid. Another strategy involves the reaction of 2-iodoanilines with terminal alkynes, such as a protected 4-ethynylphenol, in a one-pot Sonogashira-type alkynylation followed by a base-assisted cycloaddition. nih.govmdpi.com

| Palladium-Catalyzed Reaction | Reactants | Key Advantages |

| Heck Reaction (Intramolecular) | Substituted 2-alkenyl anilines | High efficiency for cyclization to form the indole ring. nih.gov |

| Suzuki-Miyaura Coupling | 3-Bromoindole and 4-hydroxyphenylboronic acid | Excellent functional group tolerance and high yields. researchgate.netresearchgate.net |

| Sonogashira/Cycloaddition | 2-Iodoaniline and 4-ethynylphenol | One-pot synthesis, good functional group compatibility. nih.gov |

Catalytic Condensation and Cyclization Protocols

Various catalytic condensation and cyclization reactions provide direct access to the 2-arylindole core. These methods often proceed through different mechanistic pathways compared to the Fischer indole or cross-coupling reactions.

One such approach involves the palladium-catalyzed annulation of anilines with bromoalkynes. researchgate.net This method demonstrates excellent regio- and stereoselectivity, proceeding through the anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, followed by C-H functionalization to yield the 2-phenylindole (B188600). researchgate.net To synthesize this compound, aniline could be reacted with a bromoalkyne bearing a protected phenol (B47542) group.

Another powerful strategy is the cyclization of 2-alkynylanilines. organic-chemistry.orgorganic-chemistry.org Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives in the presence of a boronic acid can produce 1,2-disubstituted indoles. organic-chemistry.org This could be adapted by using 4-hydroxyphenylboronic acid. Furthermore, the condensation of indoles with carbonyl compounds, such as aldehydes, can lead to bis(indolyl)methanes and related structures, which can be precursors to more complex indole derivatives. chem-soc.sisemanticscholar.org

Convergent and Divergent Synthetic Pathways to Substituted this compound Derivatives

Once the core this compound structure is obtained, its further functionalization allows for the creation of a diverse library of analogues. Convergent pathways assemble complex molecules from smaller, pre-functionalized fragments, while divergent pathways introduce functionality to a common core structure.

Regioselective Functionalization of the Phenolic Moiety

The phenolic hydroxyl group of this compound offers a prime site for functionalization. However, achieving regioselectivity in the presence of the reactive indole nucleus can be challenging.

Direct C-H functionalization of the phenol ring is a powerful strategy. nih.gov The free phenolic hydroxyl group can act as a directing group to guide substitution to the ortho positions. Various transition metal-catalyzed reactions, such as rhodium-catalyzed C-H activation, can be employed for this purpose. rsc.org For instance, the hydroalkylation of 2-arylindoles at the ortho-position of the C2-aryl ring has been achieved using a Ru(II)-catalyst. rsc.orgrsc.org This methodology could be applied to introduce alkyl or other functional groups ortho to the hydroxyl group on the phenolic ring of this compound.

Alternatively, classical electrophilic aromatic substitution reactions on the phenol ring can be performed, though careful control of reaction conditions is necessary to avoid competing reactions on the electron-rich indole ring. Protection of the indole nitrogen can help to modulate its reactivity and favor functionalization of the phenolic moiety.

| Functionalization Strategy | Reagents/Catalysts | Outcome |

| Ortho-C-H Alkylation | Ru(II) catalyst, maleimides | Introduction of alkyl groups at the positions ortho to the hydroxyl group. rsc.orgrsc.org |

| Ortho-Thiolation | Co(II) catalyst, thiols, acetic anhydride | Synthesis of 2-(aryl/alkylthio)phenols. nih.gov |

| Ortho-Chlorination | Selenoether catalyst, NCS | Regioselective chlorination of phenols. nsf.gov |

Selective Derivatization of the Indole Nitrogen and Carbon Positions

The indole ring of this compound provides multiple sites for selective derivatization, including the indole nitrogen (N1), and the C3, C4, C5, C6, and C7 carbon positions.

N-Functionalization: The indole nitrogen is a nucleophilic center and can be readily alkylated, acylated, or sulfonylated. japsonline.com N-alkylation of 2-phenylindoles has been achieved using sodium hydride (NaH) as a base followed by treatment with an alkyl halide. nih.gov Iron-catalyzed N-alkylation of indolines followed by oxidation offers another route to N-alkylated indoles. nih.gov

C3-Functionalization: The C3 position of the indole is the most nucleophilic carbon and is prone to electrophilic attack. However, in 2-substituted indoles, direct C3 functionalization can be challenging. Nevertheless, methods for C3-hydroalkylation of 2-arylindoles have been developed. rsc.org

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of various positions on the indole ring. Rhodium(II) catalysts have been used for the regioselective C6-alkylation of 2-substituted indoles. snnu.edu.cn Rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones provides a route to indolo[1,2-c]quinazolines, showcasing functionalization at the C7 position and the ortho position of the 2-aryl group. nsf.gov Furthermore, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes or alkynes can lead to the formation of fused polycyclic systems. nih.gov

| Position | Functionalization Type | Reagents/Catalysts |

| N1 | Alkylation | NaH, Alkyl halide nih.gov |

| C3 | Hydroalkylation | TFE (solvent), no catalyst rsc.org |

| C6 | Alkylation | Rh(II) catalyst, diazo compounds snnu.edu.cn |

| C7/ortho-aryl | Amidation/Annulation | Rh(III) catalyst, dioxazolones nsf.gov |

Introduction of Complex Substituents and Heterocyclic Units

The functionalization of the this compound skeleton allows for the creation of a vast library of analogues with tailored characteristics. Synthetic chemists have developed numerous protocols to introduce complex substituents and additional heterocyclic moieties, thereby expanding the chemical space accessible from this versatile precursor.

One common strategy involves leveraging the reactivity of the indole and phenol rings. For instance, the phenolic hydroxyl group can be used as a handle for etherification or esterification, while the indole nitrogen can undergo N-alkylation. More sophisticated methods involve transition-metal-catalyzed cross-coupling reactions to attach aryl, alkyl, or other functional groups at specific positions.

A significant area of development is the synthesis of analogues where the core indole is linked to other heterocyclic systems. These hybrid molecules often exhibit unique properties derived from the combination of different ring systems. For example, indole derivatives have been functionalized with 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.gov The synthesis of 2-(5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-yl)phenol, an analogue, showcases the direct linkage of an indole to a thiadiazole ring, yielding a molecule with a distinct electronic and structural profile. nih.gov

Furthermore, complex fused systems can be constructed from suitably substituted indolylphenols. A transition-metal-free approach has been reported for the synthesis of indole-fused dibenzo[b,f] rsc.orgresearchgate.netoxazepines, starting from 2-(1H-indol-2-yl)phenol derivatives. rsc.org This method involves a Smiles rearrangement to construct the seven-membered oxazepine ring fused to the indole core. rsc.org Similarly, indolyl glyoxylamides, which feature an amide linkage to another heterocyclic ring, have been synthesized and evaluated for their biological potential, demonstrating the utility of the indole scaffold in creating complex, multi-component molecular architectures. acs.org

The table below summarizes examples of such advanced syntheses where heterocyclic units are introduced onto an indole scaffold.

Table 1: Synthesis of Indole Analogues with Heterocyclic Units

| Starting Material Class | Heterocycle Introduced | Synthetic Method | Resulting Compound Class | Source(s) |

|---|---|---|---|---|

| Indole-5-carbohydrazide | 1,3,4-Thiadiazole (B1197879) | Reaction with substituted phenyl isothiocyanate | Indole-bearing thiadiazole analogues | nih.gov |

| 2-(1H-indol-2-yl)phenol | Dibenzo[b,f] rsc.orgresearchgate.netoxazepine | Transition-metal-free Smiles rearrangement | Indole fused oxazepines | rsc.org |

| Indole | Glyoxylamide linked to thiazole | Acylation with oxalyl chloride followed by amidation | N-heterocyclic indolyl glyoxylamides | acs.org |

Innovations in Green Chemistry for this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, significant efforts have been directed towards developing greener synthetic routes for this compound and its analogues. These innovations focus on minimizing waste, reducing energy consumption, and avoiding hazardous reagents and solvents.

Solvent-Free and Aqueous Media Reactions

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Syntheses of indole derivatives are increasingly being adapted to solvent-free (neat) conditions or conducted in aqueous media.

Solvent-free reactions, often facilitated by grinding the reactants together, can lead to higher efficiency, shorter reaction times, and simpler product isolation procedures. semanticscholar.org For example, the synthesis of bis(indolyl)methanes, which are structurally related to indolylphenols, has been achieved efficiently under solvent-free conditions by grinding indoles and aldehydes with a solid-supported acid catalyst like HCl/silica gel. semanticscholar.org Another approach involves the three-component, one-pot synthesis of N-heteroaryl-arylmethyl phenols at elevated temperatures without any solvent or catalyst, demonstrating a simple and efficient method for generating complex phenol derivatives. nih.gov Microwave irradiation can also be combined with solvent-free conditions to further accelerate reactions, as demonstrated in the aminoalkylation of indoles and phenols on an acidic alumina (B75360) support. researchgate.net

The use of water as a reaction medium is another highly attractive green alternative. While organic compounds often have low solubility in water, specialized catalysts or reaction conditions can overcome this limitation. For instance, the synthesis of bis(indol-3-yl)methanes has been successfully performed in an aqueous medium using a gallium(III) dodecyl sulfate (B86663) catalyst. iieta.org

Microwave-Assisted and Photochemical Syntheses

Alternative energy sources like microwave irradiation and light (photochemistry) offer green advantages over conventional conductive heating. These methods can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer byproducts. univpancasila.ac.id

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the production of various indole-containing heterocycles. univpancasila.ac.idmdpi.com The synthesis of 4-hydroxy indole, a key pharmaceutical intermediate, has been achieved with excellent yields within minutes using focused microwave irradiation for the dehydrogenative aromatization step. actascientific.com Similarly, complex heterocyclic systems like 2-(4-substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles have been synthesized using microwave irradiation, which proved to be more efficient, faster, and safer compared to conventional heating methods. asianpubs.org The dramatic rate enhancements are attributed to the direct and efficient heating of the polar molecules in the reaction mixture. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Target Compound | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Source(s) |

|---|---|---|---|

| Spiro-isoquinoline derivative 4a | 5 hours, 42% | 15 minutes, 81% | mdpi.com |

| Spiro-isoquinoline derivative 4b | 5 hours, 48% | 15 minutes, 85% | mdpi.com |

| Imidazo[4,5-b]indoles | Slower, lower yields | Faster, higher yields (72-96%) | asianpubs.orgnih.gov |

Photochemical synthesis, which uses light to activate molecules and drive reactions, represents another frontier in green chemistry. Photochemical C-H activation has been utilized to generate libraries of indoles from trisubstituted triazole precursors. unifr.ch This method avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. Aromatic ketone-catalyzed photochemical synthesis has also been developed for producing complex heterocyclic structures, such as imidazo-isoquinolinone derivatives, from N-methacryloyl indoles, showcasing the potential of light-induced transformations in building complex molecular frameworks. acs.org

Heterogeneous Catalysis and Recyclable Systems

The shift from homogeneous to heterogeneous catalysis is a key objective in green chemistry. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer straightforward separation from the product mixture, enabling easy recovery and reuse. This minimizes catalyst waste and prevents product contamination with residual metals, which is particularly important in pharmaceutical synthesis.

Several recyclable catalytic systems have been developed for indole synthesis. A copper-aluminium hydrotalcite (CuAl–HT) catalyst has been shown to be highly active and recyclable for the synthesis of indoles via intramolecular dehydrogenative N-heterocyclization. rsc.orgrsc.org This catalyst can be reused multiple times without a significant loss in its catalytic activity. rsc.org Another innovative approach uses cobalt-rhodium heterobimetallic nanoparticles (Co2Rh2/C) for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles under mild conditions (1 atm H2, 25 °C). organic-chemistry.orgacs.org This nanoparticle-based catalyst is highly stable and can be reused more than ten times without losing its effectiveness. organic-chemistry.orgacs.org

For reactions involving indoles, magnetically recyclable catalysts offer an elegant solution for catalyst separation. A copper ferrite (B1171679) (CuFe2O4) nanoparticle catalyst has been used for the alkylation of indoles with alcohols. researchgate.net Being magnetic, the catalyst can be easily removed from the reaction vessel using an external magnet and has been successfully recycled at least five times without a significant drop in activity. researchgate.net

Table 3: Examples of Recyclable Heterogeneous Catalysts in Indole Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reusability | Source(s) |

|---|---|---|---|---|

| Copper-Aluminium Hydrotalcite (CuAl–HT) | Intramolecular N-heterocyclization | Environmentally benign, inexpensive materials | Recyclable several times with stable activity | rsc.orgrsc.org |

| Cobalt-Rhodium Nanoparticles (Co2Rh2/C) | Reductive cyclization | Mild conditions, no additives needed | Reusable >10 times without loss of activity | organic-chemistry.orgacs.org |

| Magnetic Copper Ferrite (CuFe2O4) | Alkylation of indoles with alcohols | Air stable, easy magnetic separation | Recyclable at least 5 times | researchgate.net |

Investigation of Biological Activities and Pharmacological Profiles of 4 1h Indol 2 Yl Phenol Derivatives

Antineoplastic and Chemotherapeutic Potential

Derivatives of 4-(1H-indol-2-yl)phenol have demonstrated significant promise as anticancer agents. Their therapeutic potential has been explored through various in vitro and in vivo studies, revealing their mechanisms of action against cancer cells.

In Vitro Studies on Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

A variety of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. Notably, studies have focused on breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

One study synthesized a series of indolyl 1,2,4-triazole (B32235) derivatives and tested their anti-proliferative capabilities. nih.gov The results indicated that all the synthesized compounds exhibited promising cytotoxic activity against both MCF-7 and MDA-MB-231 cell lines, with inhibitory concentrations (IC₅₀) ranging from 0.891 to 36.4 μM and 1.91 to 81.46 μM, respectively. nih.gov Specifically, compounds designated as Vf and Vg were the most potent inhibitors for both cell lines. Vf showed IC₅₀ values of 2.91 and 1.914 μM, while Vg had IC₅₀ values of 0.891 and 3.479 μM against MCF-7 and MDA-MB-231, respectively. nih.gov These values were superior to the positive control, staurosporine. nih.gov

Another study focused on novel indole-based Bcl-2 inhibitors, U1-6. mdpi.com These compounds demonstrated potent inhibitory activity against MCF-7 and MDA-MB-231 cell lines at sub-micromolar concentrations. mdpi.com Compounds U2 and U3 were particularly effective, with IC₅₀ values of 0.83 ± 0.11 and 1.17 ± 0.10 µM against MCF-7, and 5.22 ± 0.55 and 4.07 ± 0.35 µM against MDA-MB-231, respectively. mdpi.com The antiproliferative activity of these compounds was generally highest against the MCF-7 cancer cell line. mdpi.com

Furthermore, a series of 3-vinyl-β-lactams (2-azetidinones) were designed and evaluated for their antiproliferative effects in breast cancer cells. mdpi.com These compounds showed potent activity in MCF-7 cells, with one compound (7s) having an IC₅₀ value of 8 nM, which is comparable to the well-known anticancer agent Combretastatin A-4. mdpi.com

The table below summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound/Derivative Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indolyl 1,2,4-triazoles (Vf) | MCF-7 | 2.91 | nih.gov |

| MDA-MB-231 | 1.914 | nih.gov | |

| Indolyl 1,2,4-triazoles (Vg) | MCF-7 | 0.891 | nih.gov |

| MDA-MB-231 | 3.479 | nih.gov | |

| Indole-based Bcl-2 Inhibitors (U2) | MCF-7 | 0.83 ± 0.11 | mdpi.com |

| MDA-MB-231 | 5.22 ± 0.55 | mdpi.com | |

| Indole-based Bcl-2 Inhibitors (U3) | MCF-7 | 1.17 ± 0.10 | mdpi.com |

| MDA-MB-231 | 4.07 ± 0.35 | mdpi.com | |

| 3-vinyl-β-lactam (7s) | MCF-7 | 0.008 | mdpi.com |

Apoptosis Induction and Cell Cycle Modulation

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Flow cytometry analysis of MDA-MB-231 cells treated with the indolyl 1,2,4-triazole derivatives Vf and Vg revealed their ability to induce cell cycle arrest. nih.gov Specifically, compound Vf caused cell cycle arrest at the G2/M phase. nih.gov Further investigation through Annexin V-FITC staining confirmed that these compounds induce apoptosis. tandfonline.com For instance, one N-propylindole derivative (6n) led to a significant increase in both early and late apoptosis by 19-fold in MCF-7 cells. tandfonline.com

Another study on pyrazole-indole hybrids demonstrated that the two most potent compounds, 7a and 7b, induced apoptosis in HepG2 cancer cells. acs.org These compounds caused a significant downregulation of the anti-apoptotic protein Bcl-2, which is consistent with their ability to induce apoptosis. acs.org Similarly, novel [(3-indolylmethylene)hydrazono]indolin-2-ones have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of Bcl-2, leading to elevated levels of caspase-3. tandfonline.com

Research on a specific indole (B1671886) derivative, compound 24, showed it disrupted the cell cycle of A-549 cancer cells, causing a shift from the G0/G1 phase to the apoptotic sub-G1 phase and the G2/M phase. nih.gov This indicates that the compound induces apoptosis and causes cell cycle arrest at the G2/M phase. nih.gov

The table below details the effects of selected derivatives on cell cycle and apoptosis.

| Compound/Derivative | Cell Line | Effect | Mechanism | Reference |

| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 | G2/M phase arrest | Cell cycle modulation | nih.gov |

| N-propylindole (6n) | MCF-7 | 19-fold increase in apoptosis | Apoptosis induction | tandfonline.com |

| Pyrazole-Indole Hybrids (7a, 7b) | HepG2 | Apoptosis induction | Downregulation of Bcl-2 | acs.org |

| Indole Derivative (24) | A-549 | G2/M arrest and apoptosis | Cell cycle modulation, apoptosis induction | nih.gov |

Inhibition of Cancer Cell Migration and Metastasis (e.g., TGF-β induced)

The metastatic spread of cancer is a major cause of mortality. Some this compound derivatives have shown the ability to inhibit cancer cell migration and invasion, processes often induced by factors like Transforming Growth Factor-beta (TGF-β).

Research has shown that certain indole derivatives can inhibit TGF-β-induced cell migration in breast cancer cells. This is significant as TGF-β is a key cytokine involved in promoting epithelial-mesenchymal transition (EMT), a process that enables cancer cells to metastasize. mdpi.com One study identified a chalcone-like compound, CTI-82, that blocked TGF-β1-induced EMT by inhibiting the migration and metastasis of A549 lung cancer cells. mdpi.com CTI-82 achieved this by reducing the phosphorylation of SMAD2/3, key signaling molecules in the TGF-β pathway. mdpi.com

Another study on Isoliensinine, a compound that can be conceptually related to indole derivatives due to its heterocyclic nature, demonstrated its ability to suppress gastric cancer cell proliferation and migration by targeting TGFBR1, a receptor in the TGF-β signaling pathway. frontiersin.org This compound inhibited TGF-β-induced increases in phosphorylated Smad2 and Smad4, key downstream effectors of the pathway. frontiersin.org

In Vivo Efficacy in Preclinical Cancer Models

The anticancer potential of this compound derivatives has also been evaluated in animal models of cancer, providing crucial preclinical data.

One study identified a lead compound, 4ab, from a series of 3-pyrimidinylazaindole derivatives, which demonstrated in vivo efficacy in a mouse triple-negative breast cancer (TNBC) syngeneic model. acs.org This compound resulted in a 90% tumor growth inhibition (TGI) without any observed mortality. acs.org Another study on a bis-carbazole derivative, which shares structural similarities with indole compounds, showed a favorable safety profile in preclinical models with no signs of hepatotoxicity or nephrotoxicity. mdpi.com

Furthermore, research on a chenodeoxycholic acid derivative, HS-1200, which induces apoptosis in a manner that can be mechanistically linked to pathways affected by some indole derivatives, showed a significant decrease in tumor size and an increased lifespan in mice with medulloblastoma. nih.gov While not a direct derivative, this highlights the potential of compounds that modulate similar cell death pathways.

Immunomodulatory and Anti-inflammatory Properties

In addition to their anticancer effects, derivatives of this compound have been investigated for their ability to modulate the immune system and reduce inflammation.

Modulation of Cytokine Production and Inflammatory Mediators

Polyphenolic compounds, a broad class that includes this compound, are known to regulate immunity by interfering with the production of pro-inflammatory cytokines and other inflammatory mediators. nih.gov They can inactivate key inflammatory signaling pathways such as NF-κB and modulate the MAP kinase pathway. nih.gov

A study on a hybrid compound derived from indomethacin (B1671933) and paracetamol, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), demonstrated its immunomodulatory and anti-inflammatory activity in vitro. nih.govresearchgate.net In J774 macrophages, ICMD-01 significantly inhibited the production of nitrite (B80452) and the pro-inflammatory cytokines IL-1β and TNF-α at non-cytotoxic concentrations. nih.govresearchgate.net However, in an in vivo paw edema model, this compound did not significantly inhibit the production of PGE₂, IL-1β, or TNF-α, suggesting its anti-inflammatory effects may be context-dependent. nih.govresearchgate.net

Other polyphenolic compounds like apigenin (B1666066) and luteolin (B72000) have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory mediators such as COX-2, TNF-α, and various interleukins. ijbs.com These compounds often exert their effects by modulating signaling pathways like JAK/STAT and NF-κB. ijbs.com The ability of plant-derived secondary metabolites to modulate these pathways is a key area of research for developing new anti-inflammatory therapies. frontiersin.org

The table below summarizes the immunomodulatory effects of a selected indole derivative.

| Compound/Derivative | Cell/Model System | Effect | Reference |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | J774 Macrophages | Inhibition of Nitrite, IL-1β, and TNF-α production | nih.govresearchgate.net |

Inhibition of Key Inflammatory Enzymes (e.g., COX-1, COX-2)

Derivatives of the indole scaffold have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. acs.org Consequently, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with the inhibition of COX-1. acs.orgnih.gov

Research has shown that modifications to the indole structure can lead to potent and selective COX-2 inhibition. For instance, some 2-phenylindole (B188600) derivatives containing a SO2Me group, a known COX-2 pharmacophore, have demonstrated selective inhibition of COX-2 over COX-1. omicsonline.org In one study, these derivatives exhibited selectivity indexes ranging from 4.02 to 65.71, a significant improvement compared to the non-selective inhibitor indomethacin. omicsonline.org Another series of 2-phenylindole analogs of indomethacin also showed selective binding to the COX-2 receptor with selectivity index values from 30.35 to 107.63. omicsonline.org The development of dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) is another strategy to achieve a better safety profile, as this can prevent the overproduction of leukotrienes which are also involved in inflammation and can cause side effects. tandfonline.com

Interactive Table: COX-1/COX-2 Inhibitory Activity of Indole Derivatives

| Compound/Derivative | Target Enzyme(s) | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2-Phenylindole Derivatives | COX-2 | - | 4.02 - 65.71 | omicsonline.org |

| 2-Phenylindole Analogs | COX-2 | - | 30.35 - 107.63 | omicsonline.org |

| Indomethacin | COX-1/COX-2 | 24.60 (COX-2) | 0.079 | omicsonline.orgnih.gov |

| Ibuprofen Derivative 18 | COX-2 > COX-1 | - | - | mdpi.com |

| Ketoprofen Derivative 19 | COX-1 & COX-2 | - | - | mdpi.com |

| QIN5 | COX-2 | 0.1 | - | nih.gov |

| QIN6 | COX-2 | 0.11 | - | nih.gov |

Analgesic Effects in Pain Models

The analgesic potential of this compound derivatives has been demonstrated in various preclinical pain models. These models are designed to assess a compound's ability to alleviate different types of pain, including acute thermal pain, inflammatory pain, and visceral pain.

In a study evaluating novel indole derivatives, a compound designated as M3 showed significant analgesic activity in multiple rat models of acute pain. researchgate.net In the Haffner's tail clip and hot plate tests, which measure the response to mechanical and thermal pain stimuli respectively, compound M3 significantly increased the pain threshold. researchgate.net Furthermore, in the acetic acid-induced writhing test, a model of visceral inflammatory pain, compound M3 significantly reduced the number of writhes, indicating its analgesic effect. researchgate.net The reduction in writhing was comparable to that of the standard drug, diclofenac. researchgate.net

Other studies have also highlighted the analgesic properties of indole derivatives. For example, 3-(2-Aminopyrimidin-4-yl) indole derivatives have shown significant inhibition of acetic acid-induced writhings, with some compounds exhibiting up to 78.5% and 76.6% inhibition. omicsonline.org Another derivative, (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl) methylene) thiazol-2-amine, has also been reported to have significant analgesic activity. omicsonline.org The analgesic effects of some indole derivatives are thought to be mediated through cannabinoid CB2 receptors, as seen with compounds like AM1241. nih.gov

Interactive Table: Analgesic Activity of Indole Derivatives in Animal Models

| Compound/Derivative | Pain Model | Dosage | Effect | Reference |

|---|---|---|---|---|

| Compound M3 | Haffner's Tail Clip Test | 100, 200, 400 mg/kg | Increased pain threshold | researchgate.net |

| Compound M3 | Hot Plate Test | 100, 200, 400 mg/kg | Increased pain threshold | researchgate.net |

| Compound M3 | Acetic Acid-Induced Writhing | 100, 200, 400 mg/kg | Significantly reduced number of writhes | researchgate.net |

| 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl) phenol (B47542) | Acetic Acid-Induced Writhing | - | 78.5% inhibition of writhings | omicsonline.org |

| 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3yl)pyrimidin-2-amine | Acetic Acid-Induced Writhing | - | 76.6% inhibition of writhings | omicsonline.org |

Antimicrobial and Antifungal Spectrum

Broad-Spectrum Antibacterial Activity (e.g., against Staphylococcus aureus)

Indole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). turkjps.orgdocumentsdelivered.comresearchgate.net The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes.

Numerous studies have reported the synthesis of indole derivatives with significant antibacterial activity. For instance, new indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties have shown potent activity against S. aureus, MRSA, Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 50 µg/mL. turkjps.orgresearchgate.net In some cases, the activity of these synthetic compounds was comparable or even superior to standard antibiotics like ampicillin (B1664943) and sultamicillin. turkjps.org

Specifically, 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives have demonstrated potent activity against various strains of S. aureus, including MRSA. documentsdelivered.com One of the most active derivatives, 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole, was effective against all tested Gram-positive strains, which also included vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. documentsdelivered.com Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited high activity against staphylococci, with some compounds showing MIC values of less than 1 µg/mL. mdpi.com

Interactive Table: Antibacterial Activity of Indole Derivatives against Staphylococcus aureus

| Compound/Derivative | Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole (2c) | MRSA | More effective than ciprofloxacin (B1669076) | turkjps.org |

| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

| 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole (17) | MRSA, VRE | - | documentsdelivered.com |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | S. aureus, MRSA | < 1 | mdpi.com |

| Indolylbenzo[d]imidazoles (3aa, 3ad) | S. aureus, MRSA | 3.9–7.8 | mdpi.com |

Antifungal Mechanisms and Efficacy

In addition to their antibacterial properties, indole derivatives have demonstrated a notable spectrum of antifungal activity. A primary mechanism of action for many antifungal indole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol. omicsonline.orgtandfonline.com Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, the inhibition of fungal growth. tandfonline.com

Several studies have highlighted the efficacy of indole-containing compounds against various fungal pathogens, particularly Candida species. For example, a series of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols exhibited antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the range of 199.0 to 381.0 ng/mL. tandfonline.com Another study on indole-linked triazole derivatives reported excellent antifungal activities against both Candida albicans and Candida krusei, with low MIC values. turkjps.org

The structural features of these derivatives play a significant role in their antifungal potency. For instance, the presence of a phenol group in certain 1,3,4-thiadiazole (B1197879) derivatives was found to enhance activity against Candida albicans, likely due to improved hydrogen bonding with fungal cell targets.

Interactive Table: Antifungal Activity of Indole Derivatives

| Compound/Derivative | Fungal Strain(s) | MIC | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols | Candida albicans | 199.0 - 381.0 ng/mL | Inhibition of 14α-demethylase | tandfonline.com |

| Indole-linked triazole derivatives | Candida albicans, Candida krusei | Low MIC values | - | turkjps.org |

| 4-((5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-yl)amino)phenol (Compound 15) | Candida albicans | Superior activity | Enhanced hydrogen bonding | |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 µg/mL | - | mdpi.com |

Resistance Reversal Strategies

A significant challenge in antimicrobial therapy is the emergence of drug resistance, often mediated by efflux pumps that actively expel antibiotics from the bacterial cell. Indole derivatives are being explored as efflux pump inhibitors (EPIs) to reverse this resistance and restore the efficacy of existing antibiotics. nih.gov

The NorA efflux pump in Staphylococcus aureus is a well-studied example, contributing to resistance against fluoroquinolones and other antimicrobial agents. nih.gov Research has identified indole derivatives that can act as potent NorA inhibitors. In one study, a derivative named SMJ-5 was found to be a powerful NorA efflux pump inhibitor, leading to increased accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) within the bacterial cells. nih.gov

The combination of SMJ-5 with ciprofloxacin demonstrated a synergistic effect, effectively eradicating S. aureus biofilms and prolonging the post-antibiotic effect compared to ciprofloxacin alone. nih.gov This suggests that indole-based EPIs can potentiate the activity of conventional antibiotics, offering a promising strategy to combat drug-resistant infections. nih.gov The mechanism of action for some of these indole derivatives may also involve the inhibition of the efflux pump at the transcriptional level. nih.gov

Neurobiological Activities and Neuroprotection

The indole nucleus is a key structural feature in many neuroactive compounds, and derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases. nih.govomicsonline.org These compounds have shown promise as multifunctional agents with neuroprotective properties, acting through various mechanisms such as antioxidant effects and modulation of neuroinflammation. nih.govmdpi.com

In cellular models of neurotoxicity, synthetic indole-phenolic compounds have demonstrated significant cytoprotective effects. nih.gov They have been shown to counteract the reactive oxygen species (ROS) generated by amyloid-beta peptide and hydrogen peroxide, leading to a notable increase in cell viability. nih.gov For example, in one study, treatment with these hybrid compounds resulted in an average 25% increase in cell viability and a reduction of ROS levels back to basal states in SH-SY5Y neuroblastoma cells. nih.gov

Furthermore, some indole-based compounds have exhibited the ability to promote the disaggregation of amyloid-beta fragments, a key pathological hallmark of Alzheimer's disease. nih.gov The neuroprotective potential of these derivatives is also linked to their ability to chelate metal ions like copper, which are implicated in oxidative stress and amyloid aggregation. nih.govmdpi.com The development of indole derivatives as inhibitors of monoamine oxidase (MAO), particularly MAO-B, is another avenue being explored for neuroprotective therapies. mdpi.com

Interactive Table: Neuroprotective Effects of Indole Derivatives

| Compound/Derivative | Cellular Model | Insult | Effect | Reference |

|---|---|---|---|---|

| Synthetic indole-phenolic compounds | SH-SY5Y cells | Aβ(25-35) peptide, H2O2 | ~25% increase in cell viability, reduction in ROS | nih.gov |

| Synthetic indole-phenolic compounds | - | - | Promoted self-disaggregation of Aβ(25-35) | nih.gov |

| Indole-based 1,2,4-oxadiazoles | SH-SY5Y cells | Aβ(25–35), H2O2, oxygen-glucose-deprivation | Combined activity against neurotoxicity | mdpi.com |

| Compound 5a (N-pyrrolyl hydrazide-hydrazone) | SH-SY5Y cells | H2O2-induced oxidative stress | 80% protection at 10 µM | farmaciajournal.com |

Role in Neurodegenerative Disease Models

Derivatives of this compound have emerged as compounds of interest in the study of neurodegenerative diseases. The indole scaffold is recognized for its neuroprotective potential, and its presence in endogenous molecules like serotonin (B10506) and melatonin, which are found to be decreased in patients with Alzheimer's disease, further highlights its importance. mdpi.com Research into synthetic indole-phenolic compounds has revealed their potential as multifunctional neuroprotectors. mdpi.com

One key area of investigation is their ability to counteract the effects of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Studies have shown that certain indole-phenolic hybrids can mitigate Aβ-induced cytotoxicity and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of neuroinflammation, in cellular models. mdpi.com These compounds have demonstrated the ability to increase mitochondrial activity and protect neuronal cells from damage caused by Aβ peptides. mdpi.com

Furthermore, the structural features of these derivatives play a crucial role in their activity. For instance, the presence of specific substituents on the indole ring can influence their neuroprotective efficacy. The development of novel arylalkenylpropargylamine derivatives containing an indole moiety has been explored for their potential in treating neurodegenerative conditions by targeting mechanisms like mitochondrial dysfunction and oxidative stress. google.com

Modulation of Neurological Pathways

The neurological effects of this compound derivatives extend to the modulation of various signaling pathways. The indole structure is a key pharmacophore in many biologically active substances, including those that interact with neurological receptors. omicsonline.org

One significant area of research is the interaction of these derivatives with serotonin receptors. For example, N-substituted 2-phenylcyclopropylmethylamines, which incorporate an indole moiety, have been identified as functionally selective serotonin 2C (5-HT2C) receptor agonists. nih.gov This selectivity is a desirable trait for potential antipsychotic medications. nih.gov Specifically, compounds like (+)-15a have shown high functional selectivity for the 5-HT2C receptor without significant β-arrestin recruitment, a pathway associated with some side effects of current medications. nih.gov Another derivative, (+)-19, demonstrated significant antipsychotic-like activity in animal models. nih.gov

Moreover, some indole derivatives have been designed as multitarget-directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. mdpi.com These compounds can simultaneously interact with multiple targets, such as cholinesterases and monoamine oxidases (MAOs), which are involved in the regulation of neurotransmitters and oxidative stress in the brain. mdpi.com For instance, certain tacrine-indole hybrids have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

The ability of these compounds to cross the blood-brain barrier is a critical factor for their therapeutic potential. mdpi.com Molecular modeling studies have been employed to understand the binding interactions of these derivatives with their target receptors, aiding in the design of more potent and selective compounds. acs.org

Antioxidant and Free Radical Scavenging Capabilities

The indole nucleus is well-regarded for its radical scavenging properties, making this compound and its derivatives promising candidates for antioxidant applications. omicsonline.orginnovareacademics.in Oxidative stress, resulting from an excess of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases. semanticscholar.org

Research has demonstrated the significant antioxidant potential of various 2-phenylindole derivatives. omicsonline.org Studies have shown that the presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, on the phenyl ring can enhance the antioxidant activity of these compounds. omicsonline.org In vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assays, have been used to quantify the antioxidant capacity of these derivatives, with some showing activity comparable to standard antioxidants like ascorbic acid. omicsonline.orgnih.gov

Specifically, novel indolyl-pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. researchgate.net Compound 6a from one such study displayed promising free radical scavenging and total antioxidant properties, while compound 6b, with a methyl substitution, showed excellent ferric reducing activity. researchgate.net Another study on (thiophen-2-yl)-1H-indole derivatives found that ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (compound 10) exhibited superior antioxidant activity compared to ascorbic acid. semanticscholar.org

The mechanism of antioxidant action is often attributed to the ability of the indole moiety to donate a hydrogen atom, thereby neutralizing free radicals. innovareacademics.in This has led to a growing interest in developing indole-containing compounds as therapeutic agents for disorders associated with oxidative stress. innovareacademics.in

Other Emerging Biological Activities

Beyond their neurological and antioxidant properties, derivatives of this compound are being investigated for a range of other biological activities.

Marine biofouling, the accumulation of organisms on submerged surfaces, is a significant industrial problem. Derivatives of this compound have shown promise as environmentally friendly antifouling agents. Specifically, 4-(di(1H-indol-3-yl)methyl)phenol (DIM-Ph-4-OH) has demonstrated potent activity against the settlement of marine organisms like the barnacle Balanus amphitrite and the bryozoan Bugula neritina. google.comresearchgate.net

Structure-activity relationship studies have revealed that the phenolic hydroxyl group is critical for this antifouling efficacy. semanticscholar.org The removal or substitution of this group reduces the compound's effectiveness. The di(1H-indol-3-yl)methylene core is also essential for the observed bioactivity. semanticscholar.org DIM-Ph-4-OH has shown excellent antifouling activity with a high therapeutic ratio, indicating low toxicity to the target organisms. semanticscholar.org Interestingly, the inhibitory effect of this compound on barnacle cyprid settlement is reversible, suggesting a non-toxic mode of action. researchgate.netsemanticscholar.org

The indole nucleus is a common feature in many compounds with antipsychotic properties. omicsonline.org Derivatives of this compound are being explored for their potential in this therapeutic area. lookchem.com Research into 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines has identified compounds that are potent dopamine (B1211576) D2 receptor antagonists and serotonin reuptake inhibitors, a combination of activities that is desirable for antipsychotic drugs. acs.org

One such compound, 8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-4H-benzo researchgate.netoxazin-(R)-2-methyl-3-one (SLV314), has been selected for clinical development due to its favorable pharmacokinetic properties and high central nervous system to plasma ratio. acs.org As mentioned earlier, N-substituted 2-phenylcyclopropylmethylamines that include an indole structure have also shown promise as functionally selective 5-HT2C receptor agonists, which could lead to antipsychotic medications with improved side-effect profiles. nih.gov

Data Tables

Table 1: Antioxidant Activity of Indolyl-Pyrimidine Derivatives

| Compound | Free Radical Scavenging Activity | Total Antioxidant Properties | Ferric Reducing Activity |

| 6a | Promising | Promising | - |

| 6b | - | - | Excellent |

Data sourced from a study on novel indolyl-pyrimidine derivatives. researchgate.net

Table 2: Antifouling Activity of 4-(di(1H-indol-3-yl)methyl)phenol (DIM-Ph-4-OH)

| Organism | EC50 (µg/mL) | LC50/EC50 Ratio |

| Bugula neritina | 0.42 | >60 |

| Balanus amphitrite | - | >15 |

EC50 refers to the concentration that prevents 50% of larval settlement. LC50/EC50 is the therapeutic ratio, indicating low toxicity. researchgate.netsemanticscholar.org

Mechanisms of Action and Molecular Interactions of 4 1h Indol 2 Yl Phenol

Ligand-Target Recognition and Binding Dynamics

The ability of 4-(1H-indol-2-yl)phenol and its derivatives to act as ligands for various receptors and enzymes is a cornerstone of its pharmacological profile.

Nur77 Antagonism: The nuclear receptor 4A1 (NR4A1), also known as Nur77, is a key regulator of apoptosis, cell migration, and inflammation. Certain bis-indole derivatives of this compound, such as 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), have been identified as Nur77 antagonists. uth.edu These compounds can inhibit the transcriptional activity of Nur77, which is often overexpressed in cancer cells. uth.edu For instance, a novel ligand of Nur77, XS561, demonstrated a high binding affinity with a dissociation constant (Kd) of 8.2 μmol/L. This antagonism can lead to the suppression of cancer cell growth and the induction of apoptosis. uth.edu

CB1 Allosteric Modulation: The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor that is a target for therapeutic intervention in various neurological and psychiatric disorders. Indole-2-carboxamide derivatives related to this compound, such as Org27569, have been shown to act as allosteric modulators of the CB1 receptor. drugbank.commdpi.com These compounds bind to a site topographically distinct from the orthosteric site, influencing the binding and efficacy of endogenous cannabinoids. drugbank.com For example, Org27569 displays positive binding cooperativity with the CB1 agonist CP55940 but acts as a negative allosteric modulator in functional assays, reducing the maximal efficacy (Emax) of agonists. drugbank.comresearchgate.net Some of these modulators can induce β-arrestin-mediated signaling, highlighting their potential for biased signaling. nih.gov

| Receptor Target | Interaction Type | Key Findings | Reference Compound(s) |

|---|---|---|---|

| Nur77 (NR4A1) | Antagonism | Inhibits transcriptional activity, induces apoptosis in cancer cells. Binding affinity (Kd) of 8.2 μmol/L for XS561. | DIM-C-pPhOH, XS561. uth.edu |

| CB1 Receptor | Allosteric Modulation | Positive binding cooperativity with agonists, negative functional modulation. Can induce biased signaling. | Org27569, Org27759, Org29647. drugbank.commdpi.comresearchgate.net |

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. Derivatives of this compound have been developed as EGFR inhibitors. For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against EGFR, with IC50 values as low as 68 nM. nih.gov Some quinazoline (B50416) derivatives incorporating the indole (B1671886) scaffold have also demonstrated significant EGFR inhibition, with IC50 values around 0.12 μM. sigmaaldrich.com These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. fluorochem.co.uk

Protein Kinase Inhibition: Beyond EGFR, indole derivatives are known to inhibit a range of other protein kinases involved in cellular signaling. For example, certain indole-based compounds have been identified as inhibitors of protein kinase D (PKD) and Akt (protein kinase B). mdpi.comnih.gov The inhibitory mechanism often involves competition with ATP at the kinase's active site. mdpi.com

Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its overexpression in tumors contributes to immune evasion. Phenylimidazole derivatives, which share structural similarities with this compound, have been shown to bind to the heme iron in the active site of IDO1, leading to its inhibition. researchgate.netaacrjournals.org Some indole derivatives have demonstrated potent IDO1 inhibition with IC50 values in the nanomolar range. drugbank.com The mechanism of inhibition can be noncompetitive, preventing the reductive activation of the enzyme. drugbank.com

Linoleate (B1235992) Oxygenase (ALOX15) Inhibition: ALOX15 is an enzyme involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammation and cancer. N-substituted 5-(1H-indol-2-yl)anilines, which are structurally related to this compound, have been identified as potent and selective allosteric inhibitors of the linoleate oxygenase activity of ALOX15. researchgate.net Some of these compounds exhibit IC50 values in the sub-micromolar range. nih.gov

| Enzyme Target | Inhibitory Activity (IC50) | Mechanism of Action | Reference Compound(s) |

|---|---|---|---|

| EGFR | 68 nM - 0.12 μM | ATP-competitive inhibition | 5-chloro-indole-2-carboxylates, quinazoline derivatives. nih.govsigmaaldrich.comfluorochem.co.uk |

| Protein Kinases (PKD, Akt) | Micromolar concentrations | ATP-competitive inhibition | Indole-based inhibitors. mdpi.comnih.govacs.org |

| Indoleamine 2,3-dioxygenase (IDO1) | 67 nM - 19 nM | Heme iron binding, noncompetitive inhibition | Phenylimidazole and indole derivatives. researchgate.netaacrjournals.orgdrugbank.com |

| Linoleate Oxygenase (ALOX15) | Sub-micromolar | Allosteric inhibition | N-substituted 5-(1H-indol-2-yl)anilines. researchgate.netnih.gov |

Cellular Signaling Pathway Modulation

The interactions of this compound with its molecular targets culminate in the modulation of various cellular signaling pathways.

By inhibiting key enzymes and receptors, this compound and its derivatives can disrupt signaling pathways that are crucial for cancer progression. For instance, the inhibition of EGFR and other protein kinases directly interferes with pathways that promote cell proliferation, survival, and metastasis. drugbank.com The antagonism of Nur77 can lead to the induction of apoptosis in cancer cells. uth.edu Furthermore, the inhibition of IDO1 can restore anti-tumor immunity by preventing the depletion of tryptophan in the tumor microenvironment. researchgate.net

The modulation of transcription factors and signaling pathways by this compound ultimately leads to changes in gene expression. For example, the antagonism of Nur77 can alter the expression of genes regulated by this transcription factor, which are involved in apoptosis and cell migration. uth.edu Research on related indole compounds suggests that they can influence the expression of oncogenes and tumor suppressor genes. sigmaaldrich.com For example, some indole derivatives have been shown to down-regulate the expression of genes like ERGIC1 and PPRC1, which are implicated in cancer cell survival. While direct evidence for this compound is still emerging, the broader class of indole compounds is known to modulate the expression of genes involved in cell cycle control and apoptosis. researchgate.net

Tubulin Interaction: Several indole derivatives have been identified as tubulin polymerization inhibitors. They often bind to the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately apoptosis. The potency of these compounds can be significant, with some derivatives exhibiting IC50 values in the nanomolar range for inhibition of cancer cell proliferation.

Actin Cytoskeleton Interaction: While much of the focus has been on tubulin, there is emerging evidence that indole-based compounds can also interact with the actin cytoskeleton. For instance, a novel indole-based derivative has been shown to disrupt cytoskeletal actin filaments in leukemia cells, leading to inhibition of cell migration and invasion. Some mTOR inhibitors with indole-like structures are also known to regulate the actin cytoskeleton. acs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) |

| XS561 |

| Org27569 |

| Org27759 |

| Org29647 |

| CP55940 |

| 5-chloro-indole-2-carboxylates |

| N-substituted 5-(1H-indol-2-yl)anilines |

| ERGIC1 |

| PPRC1 |

ERK1/2 Signaling and G-protein Independent Pathways

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes including proliferation, differentiation, and survival. Activation of ERK1/2 can be initiated by various stimuli and receptor types. While often associated with G-protein coupled receptor (GPCR) signaling, ERK1/2 activation can also occur through G-protein independent mechanisms. These pathways can be mediated by other proteins, such as β-arrestins, which act as scaffolds to assemble signaling complexes.

Currently, specific research detailing the direct interaction of this compound with the ERK1/2 signaling pathway or its involvement in G-protein independent signaling is not available in the reviewed scientific literature. The functional roles and signaling mechanisms for many indole derivatives are still under investigation. While compounds with indole or phenol (B47542) moieties are known to interact with various cellular signaling pathways, any potential effect of this compound on ERK1/2 or G-protein independent pathways remains speculative without direct experimental evidence.

Metabolic Pathways and Bioactivation of this compound

The metabolic fate of this compound is dictated by its chemical structure, featuring both an indole ring and a phenol group. These moieties are subject to extensive biotransformation, primarily through enzymatic reactions that can lead to either detoxification and excretion or bioactivation to reactive intermediates.

The formation of the indole structure of this compound can be a result of metabolic dehydrogenation of its saturated precursor, an indoline (B122111) derivative. Cytochrome P450 (P450) enzymes are known to catalyze the aromatization of indoline rings to produce indole compounds in a novel "aromatase" process. nih.govresearchgate.net This reaction does not appear to proceed through hydroxylation followed by dehydration, but rather via a formal dehydrogenation pathway. nih.govresearchgate.net Studies on indoline itself have shown that several P450 isoforms can facilitate this conversion, with CYP3A4 exhibiting the highest activity. nih.govresearchgate.net

Once formed, or if administered directly, the this compound molecule is subject to further P450-mediated oxidation. Aromatic hydroxylation is a common metabolic route for indole-containing compounds, typically occurring at the 5- or 6-position of the indole ring. hyphadiscovery.com Mammalian P450 enzymes, including CYP2A6, CYP2E1, and CYP2C19, are known to oxidize indole to form indoxyl. tandfonline.com Therefore, it is plausible that this compound could undergo additional hydroxylation on its indole nucleus.

The table below summarizes the key P450 enzymes involved in the metabolism of indole and indoline structures, which are relevant to the biotransformation of this compound.

| Enzyme Family | Specific Isoform(s) | Metabolic Reaction on Indole/Indoline Core |

| Cytochrome P450 | CYP3A4 | Aromatization/Dehydrogenation of indoline to indole nih.govresearchgate.net |

| Cytochrome P450 | CYP2A6, CYP2E1, CYP2C19 | Oxidation of indole to indoxyl tandfonline.com |

| Cytochrome P450 | General | Aromatic hydroxylation of the indole phenyl ring hyphadiscovery.com |

The biotransformation of this compound can lead to the formation of various metabolites, some of which may be biologically active or represent detoxification products. The initial indole product resulting from the dehydrogenation of an indoline precursor can be further bioactivated into potentially toxic intermediates. nih.govresearchgate.net For instance, certain substituted indoles are known to be dehydrogenated to form reactive electrophiles like 3-methyleneindolenine (B1207975) or benzoquinone imines, which can covalently bind to cellular macromolecules. researchgate.netnih.gov

More commonly, the oxidative metabolites of this compound undergo Phase II conjugation reactions to facilitate their excretion. The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). hyphadiscovery.com Similarly, any new hydroxyl groups added to the indole ring through P450-mediated oxidation would also be susceptible to these conjugation pathways. hyphadiscovery.com In the liver, indole is metabolized to indoxyl, which is then sulfated to form indoxyl sulfate. nih.govresearchgate.net If reactive electrophilic intermediates are formed, they can be detoxified by conjugation with glutathione (B108866) (GSH). nih.gov

The potential metabolic pathways for this compound are outlined in the table below.

| Metabolic Phase | Reaction Type | Potential Precursor/Substrate | Resulting Product(s) |

| Phase I | Dehydrogenation (Aromatization) | 4-(indolin-2-yl)phenol | This compound nih.govresearchgate.net |

| Phase I | Aromatic Hydroxylation | This compound | Hydroxylated this compound derivatives hyphadiscovery.com |

| Phase I | Bioactivation (Dehydrogenation) | Phenolic metabolites of indoles | Reactive benzoquinone imine intermediates nih.gov |

| Phase II | Glucuronidation / Sulfation | This compound, Hydroxylated metabolites | Glucuronide or sulfate conjugates hyphadiscovery.com |

| Phase II | Glutathione Conjugation | Reactive electrophilic intermediates | Glutathione (GSH) adducts nih.gov |

Structure Activity Relationship Sar and Pharmacophore Mapping of 4 1h Indol 2 Yl Phenol Analogues

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological activity of 4-(1H-indol-2-yl)phenol analogues is highly sensitive to the nature and position of substituents on both the indole (B1671886) and phenol (B47542) rings. These modifications can significantly alter the molecule's interaction with its biological target, thereby affecting its potency and selectivity.

The phenolic hydroxyl group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with target proteins.

Esterification and Etherification: Modification of the phenolic -OH group, for instance through esterification or etherification, can modulate the compound's properties. For example, esterification of the alcoholic hydroxyl group of tyrosol, a simple phenolic compound, with phenolic acids has been shown to enhance its antioxidant activity. torvergata.it Similarly, converting the phenolic hydroxyl to an ether, such as a methoxy (B1213986) group, can influence activity. The presence of a methoxyl group ortho to the phenolic hydroxyl can enhance the stability of the resulting phenoxyl radical, which is relevant for antioxidant activity. archivesofmedicalscience.com In the context of this compound analogues, such modifications would likely alter hydrogen bonding capacity and lipophilicity, thereby impacting target binding and cell permeability.

Replacement and Positional Isomers: The position of the hydroxyl group on the phenyl ring is critical. Shifting the hydroxyl group to different positions (ortho, meta) would alter the geometry of interaction with the target. While direct studies on this compound are specific, broader studies on phenolic compounds indicate that the antioxidant capacity is significantly influenced by the position and number of hydroxyl groups. nih.gov

Prodrug Strategies: The phenolic hydroxyl group can be masked to create prodrugs. For instance, O-amino phenol derivatives of duocarmycin analogues have been designed as reductively activated prodrugs. nih.gov This approach could be applied to this compound to improve its therapeutic index by targeting specific cellular environments.

The following table summarizes the influence of phenolic hydroxyl group modifications on the activity of phenolic compounds, which can be extrapolated to this compound analogues.

| Modification | Effect on Property | Potential Impact on Biological Activity | Reference |

| Esterification | Increased lipophilicity, altered hydrogen bonding | Enhanced cell permeability, altered target binding | torvergata.it |

| Etherification (e.g., methoxylation) | Increased lipophilicity, loss of H-bond donor capacity | Altered target binding, potential for enhanced radical stability | archivesofmedicalscience.com |

| Positional Isomerism | Altered geometry and electronic properties | Changes in binding affinity and selectivity | nih.gov |

| Prodrug Formation (e.g., O-amino derivatives) | Masked hydroxyl group, potential for targeted release | Improved therapeutic index, targeted drug delivery | nih.gov |

Substitutions on the indole nitrogen and the aryl (phenyl) ring of this compound provide a rich avenue for modulating biological activity.

Indole N-Substitution: The presence of a hydrogen on the indole nitrogen allows for it to act as a hydrogen bond donor. Alkylation or acylation of the indole nitrogen removes this capability and introduces steric bulk, which can significantly impact binding affinity. For example, in a series of indole-based anticancer agents, N-1 methylation of the indole ring led to a 60-fold enhancement in activity compared to the unsubstituted analogue. nih.gov Conversely, in other contexts, the N-H group may be essential for activity. In a series of monoamine oxidase inhibitors, specific N-substitutions on the indole ring were found to be critical for potency. rjpn.org

Aryl Ring Substitution: The electronic nature and position of substituents on the phenyl ring are critical determinants of activity.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and methyl (-CH3) can enhance activity. For instance, in a series of indole-chalcone derivatives, the presence of a 3,4,5-trimethoxy substitution on the phenyl ring was found to be crucial for potent cytotoxicity against cancer cells. nih.gov The introduction of EDGs on a phenolic ring can also increase the electron availability, thereby improving antioxidant activity. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) can also have a profound effect. In some cases, halogen substitution can enhance potency. For example, a fluoro-substituted indole-chalcone demonstrated high potency against various cancer cell lines. nih.gov In other instances, EWGs can decrease activity, as observed in some antioxidant compounds. researchgate.net The specific effect often depends on the nature of the biological target and the type of interaction (e.g., hydrophobic, electrostatic).

The table below illustrates the effects of various substitutions on the indole and phenyl rings.

| Position of Substitution | Substituent Type | General Effect on Activity | Example | Reference |

| Indole N-1 | Methyl (-CH3) | Can significantly enhance potency | Anticancer indole derivatives | nih.gov |

| Phenyl Ring | Methoxy (-OCH3) | Often enhances activity, particularly in anticancer and antioxidant compounds | Indole-chalcones, dendritic antioxidants | nih.govresearchgate.net |

| Phenyl Ring | Halogen (-F, -Cl) | Can increase potency depending on the target | Indole-chalcones | nih.gov |

| Phenyl Ring | Nitro (-NO2) | Can decrease activity in some contexts (e.g., antioxidants) | Dendritic antioxidants | researchgate.net |

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are fundamental to its interaction with a biological target.

Rotational Barriers: The bond connecting the indole and phenol rings allows for rotation, leading to different conformations. The preferred conformation for biological activity is often the one that best fits into the binding site of the target protein. Conformational restriction, through the introduction of cyclic structures or bulky groups, can lock the molecule into a more active conformation, thereby increasing potency. This strategy has been successfully employed in the design of various therapeutic agents. sci-hub.se

Chirality: If chiral centers are introduced into the molecule, the different enantiomers or diastereomers can exhibit significantly different biological activities. This is because biological targets, being chiral themselves, often interact preferentially with one stereoisomer. For example, in a series of pyrazoline derivatives, the R-isomers were found to be more active than the S-isomers as monoamine oxidase inhibitors. nih.gov Therefore, the synthesis and evaluation of stereochemically pure analogues of this compound could lead to the discovery of more potent and selective compounds.

Conformational Analysis: Computational methods, such as molecular mechanics and molecular dynamics, can be used to study the preferred conformations of this compound analogues. acs.org These studies can help in understanding the spatial arrangement of key pharmacophoric features and guide the design of new molecules with optimized geometries for target binding.

Design Principles for Enhanced Efficacy and Reduced Toxicity

The insights gained from SAR studies can be translated into design principles for creating analogues of this compound with improved therapeutic profiles.

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidic character while potentially improving oral bioavailability.

Scaffold Hopping: This strategy involves replacing the core scaffold (the indole-phenol structure) with a structurally different scaffold that maintains the same three-dimensional arrangement of key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Introduction of Polar Groups: Judicious introduction of polar functional groups can improve aqueous solubility and reduce off-target toxicity by altering the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

Metabolic Stabilization: Identifying metabolically labile sites in the molecule and modifying them can increase the compound's half-life and duration of action. For example, if a particular position is prone to oxidation by cytochrome P450 enzymes, introducing a fluorine atom at that position can block this metabolic pathway.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Model Building: 3D-QSAR models can be developed for this compound analogues by correlating their biological activities with various molecular descriptors, such as steric, electronic, and hydrophobic properties. acs.org These models can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources.

Pharmacophore-Based QSAR: Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, can be used as a basis for developing QSAR models. researchgate.netnih.gov By aligning a series of active compounds to a common pharmacophore, it is possible to identify the structural features that are most important for activity.

Predictive Power: A robust QSAR model should have good predictive power, meaning that it can accurately predict the activity of compounds that were not used in the model development. The predictive ability of a QSAR model is typically assessed using a set of test compounds. The development of predictive QSAR models for this compound analogues could significantly accelerate the discovery of new and more effective therapeutic agents.

Advanced Computational and Theoretical Studies on 4 1h Indol 2 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are widely employed to investigate molecular structure, reactivity, and spectroscopic properties. buffalo.eduscirp.org HF is an ab-initio method that solves the Schrödinger equation by approximating the electron-electron interaction, while DFT, a more common and often more accurate method, calculates the electronic structure based on the electron density. buffalo.eduacs.org For complex organic molecules, hybrid DFT functionals such as B3LYP are frequently used as they provide a balance between computational cost and accuracy. scirp.org